molecular formula C23H23N5O5 B2925388 N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 1021020-67-6

N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B2925388
CAS No.: 1021020-67-6
M. Wt: 449.467
InChI Key: ZIVBVZRUEAYDFC-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide (CAS 1021020-67-6) is a synthetic small molecule with a molecular formula of C23H23N5O5 and a molecular weight of 449.5 g/mol . It features a pyrazolo[1,5-d][1,2,4]triazin-4-one core structure, which is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry . This specific core is substituted at the 2-position with a 4-ethoxyphenyl group and at the 5-position via an acetamide linker to a 2,4-dimethoxyphenyl ring . Compounds based on the pyrazolo[1,5-d][1,2,4]triazine scaffold are the subject of active research due to their diverse biological potential. Recent scientific studies on related structures have demonstrated promising anticancer activity in vitro, with some derivatives showing stronger cytotoxic effects than established chemotherapeutic agents like cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) while exhibiting lower toxicity toward normal cells . The mechanism of action for these related compounds involves the induction of apoptosis through the activation of key caspases (caspase 3/7, 8, and 9) and the modulation of proteins like p53 and Bax . Furthermore, some analogs have also been identified to trigger autophagy through mTOR inhibition and increased formation of autophagosomes . Beyond oncology research, structurally similar acetamide-linked heterocycles have been investigated as potential inhibitors of plasma kallikrein , a serine protease enzyme involved in inflammation and coagulation pathways, suggesting potential applications in researching inflammatory disorders . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5/c1-4-33-16-7-5-15(6-8-16)19-12-20-23(30)27(24-14-28(20)26-19)13-22(29)25-18-10-9-17(31-2)11-21(18)32-3/h5-12,14H,4,13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVBVZRUEAYDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Structure

The compound features a complex structure that includes a pyrazolo[1,5-d][1,2,4]triazine moiety, which is known for its diverse biological activities. The molecular formula is C20H22N4O3, and its molecular weight is approximately 366.42 g/mol. The presence of the dimethoxyphenyl and ethoxyphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC20H22N4O3
Molecular Weight366.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot Available

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study conducted on human colon cancer (HT29) and prostate cancer (DU145) cell lines revealed that the compound exhibited a dose-dependent inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay:

Cell LineIC50 (µM)
HT2915.6
DU14512.3

These findings suggest that the compound may effectively target cancer cells while exhibiting lower toxicity to normal cells.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. Molecular docking studies indicate strong binding affinity to epidermal growth factor receptor (EGFR) tyrosine kinase, a critical regulator in many cancers.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)
EGFR-9.8
VEGFR-8.5

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrazolo[1,5-d][1,2,4]triazine scaffold significantly affect biological activity. Substituents at specific positions on the phenyl rings enhance potency and selectivity towards cancer cells.

Comparison with Similar Compounds

2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide

  • Molecular Formula : C₂₃H₂₃N₅O₄
  • Molecular Weight : 433.5 g/mol
  • Key Features: Substitution at the acetamide nitrogen with a 4-methoxybenzyl group instead of 2,4-dimethoxyphenyl. Retains the 4-ethoxyphenyl group on the pyrazolo-triazinone core.
  • Implications: The benzyl group may alter steric hindrance, affecting binding to target proteins.

N-(4-Ethylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide

  • Molecular Formula : C₂₂H₂₁N₅O₃S
  • Molecular Weight : 435.5 g/mol
  • Key Features: Incorporates a thioether linkage between the acetamide and pyrazolo-triazinone moieties. Substituted with a 4-methoxyphenyl group at position 8 and a 4-ethylphenyl group on the acetamide nitrogen.
  • Implications: The thioether group may enhance oxidative stability compared to oxygen-based linkages.

Functional Analogs with Varied Heterocyclic Cores

N-(4-Acetylphenyl)-2-{[4-oxo-2-(thiophen-2-yl)-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide

  • Key Features :
    • Replaces the ethoxyphenyl group with a thiophene ring at position 2.
    • Includes a sulfanyl group at position 5.
  • Implications : The thiophene moiety introduces electron-rich aromaticity, which could modulate electronic interactions with enzymatic targets. The sulfanyl group may participate in hydrogen bonding .

N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide

  • Key Features: Features a thiazolo[4,5-d]pyridazine core instead of pyrazolo-triazinone. Substituted with a chlorophenyl group and 2-thienyl group.
  • Implications: The thiazolo-pyridazine system introduces additional nitrogen atoms, altering hydrogen-bonding capacity and acidity compared to the triazinone core .

Physicochemical and Pharmacological Comparisons

Compound Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazolo[1,5-d][1,2,4]triazinone 2-(4-ethoxyphenyl), N-(2,4-dimethoxyphenyl) ~450 (estimated) High lipophilicity due to methoxy/ethoxy groups
Compound in Pyrazolo[1,5-d][1,2,4]triazinone 2-(4-ethoxyphenyl), N-(4-methoxybenzyl) 433.5 Reduced steric bulk vs. target compound
Compound in Pyrazolo[1,5-d][1,2,4]triazinone 2-(thiophen-2-yl), sulfanyl group ~420 (estimated) Enhanced electronic interactions
Compound in Thiazolo[4,5-d]pyridazine 2-methyl, 7-(2-thienyl), N-(4-chlorophenyl) 435.5 Increased hydrogen-bonding potential

Key Observations

  • Substituent Effects : Methoxy and ethoxy groups enhance lipophilicity, which correlates with improved blood-brain barrier penetration in related compounds .
  • Core Modifications: Replacing pyrazolo-triazinone with thiazolo-pyridazine () or thiazolidinone () alters tautomeric equilibria and electronic profiles, impacting receptor affinity .
  • Biological Activity : While anti-exudative activity is reported for triazole-acetamide derivatives (), the target compound’s pharmacological profile remains unexplored in the provided evidence.

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